1-Bromo-3-chloro-4-(methylthio)benzene is an aromatic compound characterized by the presence of bromine, chlorine, and a methylthio group attached to a benzene ring. Its molecular formula is C₇H₆BrClS, and it has a molecular weight of 237.54 g/mol. The compound is known for its unique structural features, which contribute to its reactivity and potential applications in various fields of chemistry and biology. It is classified under several chemical categories, including halogenated compounds and thiophenes, making it an interesting subject for research and industrial use .
As mentioned earlier, there is no current information regarding BCMT's specific mechanism of action in any biological system.
These reactions make 1-Bromo-3-chloro-4-(methylthio)benzene a versatile intermediate in organic synthesis .
Several methods exist for synthesizing 1-Bromo-3-chloro-4-(methylthio)benzene:
These methods highlight its accessibility for research and industrial applications .
1-Bromo-3-chloro-4-(methylthio)benzene serves multiple purposes in scientific research and industry:
Interaction studies involving 1-Bromo-3-chloro-4-(methylthio)benzene focus on its reactivity with various nucleophiles and electrophiles. Research indicates that its halogen substituents significantly influence its interaction with biological macromolecules, potentially leading to enzyme inhibition or activation. Such studies are crucial for understanding its role in medicinal chemistry and toxicology .
Several compounds share structural similarities with 1-Bromo-3-chloro-4-(methylthio)benzene. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-Bromo-2-chloro-4-(methylthio)benzene | C₇H₆BrClS | Different halogen positioning affects reactivity |
1-Chloro-3-bromo-4-(methylthio)benzene | C₇H₆BrClS | Similar structure but different halogen placement |
2-Bromo-5-(methylthio)phenol | C₇H₇BrOS | Contains hydroxyl group, affecting solubility |
These compounds exhibit varying reactivities and biological activities due to differences in their substituent positions and types. The unique combination of bromine, chlorine, and methylthio groups in 1-Bromo-3-chloro-4-(methylthio)benzene contributes to its distinct chemical behavior compared to these similar compounds .